Tolebrutinib, also known as PRN2246, SAR442168, or BTK'168, is a potent, brain-penetrant, covalent Bruton's tyrosine kinase (BTK) inhibitor. [, , , ] It is classified as a small molecule drug and plays a significant role in scientific research, particularly in the field of immunology and neuroimmunology. [, ] Tolebrutinib has been investigated for its potential in modulating immune responses by targeting BTK, a key enzyme involved in B cell and microglia activation. [, , ]
The primary chemical reaction associated with Tolebrutinib is its covalent modification of the BTK enzyme. [, , ] The acrylamide group of Tolebrutinib undergoes a Michael addition reaction with the cysteine residue in the active site of BTK, forming a stable covalent bond. This irreversible binding leads to prolonged inhibition of BTK activity. [, , ]
Tolebrutinib exerts its effects by irreversibly inhibiting BTK. [, , ] BTK is a crucial enzyme in the B-cell receptor and Fc receptor signaling pathways. [] By inhibiting BTK, Tolebrutinib disrupts downstream signaling cascades, leading to:
This dual action on both B cells and microglia makes Tolebrutinib a promising candidate for modulating both peripheral and central nervous system inflammation. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2